molecular formula C17H13FN4 B14156862 N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine CAS No. 371943-10-1

N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B14156862
CAS No.: 371943-10-1
M. Wt: 292.31 g/mol
InChI Key: IWXSCAADRHFFDE-UHFFFAOYSA-N
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Description

N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine is a complex heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of a benzyl group, a fluorine atom, and an indole moiety fused with a pyrimidine ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Pyrimidine Ring: The indole core is then subjected to cyclization with a suitable pyrimidine precursor, such as a cyanoamidine, under basic conditions to form the pyrimidoindole structure.

    Benzylation: The final step involves the benzylation of the nitrogen atom in the indole ring using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine is unique due to the combination of its benzyl, fluorine, and pyrimidoindole moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

371943-10-1

Molecular Formula

C17H13FN4

Molecular Weight

292.31 g/mol

IUPAC Name

N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C17H13FN4/c18-12-6-7-14-13(8-12)15-16(22-14)17(21-10-20-15)19-9-11-4-2-1-3-5-11/h1-8,10,22H,9H2,(H,19,20,21)

InChI Key

IWXSCAADRHFFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC4=C3C=C(C=C4)F

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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